molecular formula C13H16O2 B14177160 5-(Benzyloxy)-4-methylpent-2-yn-1-ol CAS No. 922721-64-0

5-(Benzyloxy)-4-methylpent-2-yn-1-ol

Cat. No.: B14177160
CAS No.: 922721-64-0
M. Wt: 204.26 g/mol
InChI Key: HBUOKUXQFXVMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-4-methylpent-2-yn-1-ol is an organic compound characterized by a benzyloxy group attached to a pentynol backbone. This compound is of interest due to its unique structure, which combines an alkyne, alcohol, and benzyloxy group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol typically involves the following steps:

    Alkylation: The starting material, 4-methylpent-2-yn-1-ol, undergoes alkylation with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the benzyloxy group.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-methylpent-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: H2 with Pd/C, or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-(Benzyloxy)-4-methylpent-2-yn-1-one or 5-(Benzyloxy)-4-methylpent-2-ynoic acid.

    Reduction: 5-(Benzyloxy)-4-methylpent-2-en-1-ol or 5-(Benzyloxy)-4-methylpentane-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Benzyloxy)-4-methylpent-2-yn-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-methylpent-2-yn-1-ol depends on the specific reactions it undergoes. For example:

    Oxidation: The alcohol group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The alkyne group is hydrogenated to form an alkene or alkane, involving the addition of hydrogen atoms.

    Substitution: The benzyloxy group is replaced by a nucleophile, involving the breaking and forming of covalent bonds.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a benzyloxy group and hydroxyl group on a benzaldehyde backbone.

    5-Benzyloxyindole: Contains a benzyloxy group attached to an indole ring.

    5-Benzyloxy-4-methylpent-2-en-1-ol: Similar structure but with an alkene instead of an alkyne.

Uniqueness

5-(Benzyloxy)-4-methylpent-2-yn-1-ol is unique due to the presence of both an alkyne and benzyloxy group, which allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

CAS No.

922721-64-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-methyl-5-phenylmethoxypent-2-yn-1-ol

InChI

InChI=1S/C13H16O2/c1-12(6-5-9-14)10-15-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,9-11H2,1H3

InChI Key

HBUOKUXQFXVMLD-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1=CC=CC=C1)C#CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.